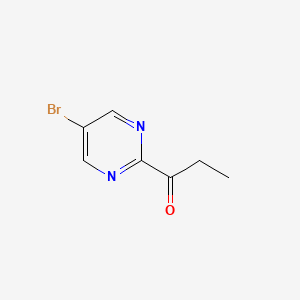

1-(5-Bromopyrimidin-2-yl)propan-1-one

Beschreibung

1-(5-Bromopyrimidin-2-yl)propan-1-one is a brominated pyrimidine derivative featuring a propan-1-one moiety attached to the pyrimidine ring at the 2-position. Its molecular formula is C₇H₇BrN₂O, with a molar mass of 231.05 g/mol (calculated). This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules due to the electron-withdrawing bromine atom, which enhances reactivity in cross-coupling reactions . Its structural uniqueness lies in the combination of a pyrimidine heterocycle and a ketone group, enabling diverse chemical modifications.

Eigenschaften

IUPAC Name |

1-(5-bromopyrimidin-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-2-6(11)7-9-3-5(8)4-10-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADOUKMPZXRWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744486 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346808-91-0 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

One common method includes the reaction of 5-bromopyrimidine with propanone under controlled conditions . Industrial production methods may involve large-scale bromination and subsequent reactions in specialized reactors to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(5-Bromopyrimidin-2-yl)propan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromopyrimidin-2-yl)propan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)propan-1-one involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The bromine atom and the pyrimidine ring play crucial roles in its binding affinity and reactivity. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in Pyrimidine Derivatives

Halogen-Substituted Pyrimidinyl Ketones

- 1-(5-Bromopyrimidin-2-yl)ethanone (CAS 1346808-91-0): Similarity Score: 0.63 . Key Difference: Replaces the propan-1-one group with an ethanone (acetyl) group. Applications: Used in Suzuki-Miyaura couplings for drug discovery .

- 1-(2-Chloropyrimidin-4-yl)ethanone (CAS 1189169-37-6): Similarity Score: 0.66 . Key Difference: Chlorine substituent at the pyrimidine 2-position instead of bromine at the 5-position. Chlorine’s lower atomic weight and weaker electron-withdrawing effect may reduce reactivity compared to bromine .

Substituted Aminopyrimidine Derivatives

1-(5-Bromopyrimidin-2-yl)-2-methylpropan-1-amine (CAS 1341690-53-6):

1-(5-Bromo-2-fluorophenyl)propan-1-one (CAS 864774-65-2):

Physicochemical and Reactivity Comparison

Key Observations :

Biologische Aktivität

1-(5-Bromopyrimidin-2-yl)propan-1-one is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(5-Bromopyrimidin-2-yl)propan-1-one is C10H10BrN2O. It consists of a brominated pyrimidine moiety linked to a propanone functional group. The presence of the bromine atom and the carbonyl group in the structure suggests potential interactions with various biological targets.

Biological Activity Overview

Preliminary studies indicate that 1-(5-Bromopyrimidin-2-yl)propan-1-one exhibits several notable biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

- Antitumor Properties : The brominated pyrimidine component may enhance the compound's antitumor activity by interacting with specific cellular pathways involved in cancer proliferation .

The mechanism of action for 1-(5-Bromopyrimidin-2-yl)propan-1-one is believed to involve:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It may interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis .

Antimicrobial Studies

A study investigating the antimicrobial properties of 1-(5-Bromopyrimidin-2-yl)propan-1-one demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Salmonella enterica | 8 |

These results indicate that the compound possesses significant antibacterial activity, particularly against Staphylococcus aureus .

Antitumor Activity

In vitro studies on cancer cell lines revealed that 1-(5-Bromopyrimidin-2-yl)propan-1-one inhibits cell proliferation. The compound was tested on various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| A431 (Vulvar Carcinoma) | 12 |

| MCF7 (Breast Cancer) | 15 |

These findings highlight the compound's potential for further development in cancer therapeutics .

Comparison with Similar Compounds

The unique structure of 1-(5-Bromopyrimidin-2-yl)propan-1-one distinguishes it from other brominated pyrimidine compounds, such as:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Bromo-2-(piperidin-1-yl)pyrimidine | Pyrimidine core with piperidine substitution | Antimicrobial, Antitumor |

| 3-Bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-pyrazole | Brominated pyrimidine with pyrazole ring | Antitumor |

These comparisons illustrate the distinct pharmacological profile of 1-(5-Bromopyrimidin-2-yl)propan-1-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.